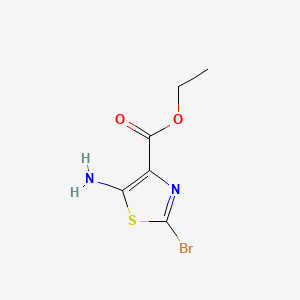

Ethyl 5-amino-2-bromothiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIJIGUQUMOZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 5-amino-2-bromothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for Ethyl 5-amino-2-bromothiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. The described methodology is based on established chemical transformations, providing a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound is a substituted thiazole derivative of significant interest in the synthesis of pharmacologically active molecules. The thiazole ring is a prominent scaffold in numerous approved drugs, and its functionalization allows for the fine-tuning of physicochemical and biological properties. This guide outlines a four-step synthesis beginning with the construction of the core thiazole ring, followed by sequential introduction of the amino and bromo substituents at the C5 and C2 positions, respectively.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a four-step sequence as illustrated below. The pathway commences with the Hantzsch thiazole synthesis to form the initial 2-aminothiazole ring system. This is followed by regioselective nitration at the C5 position, subsequent reduction of the nitro group to an amine, and a final selective Sandmeyer reaction to introduce the bromine atom at the C2 position.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This initial step involves the well-established Hantzsch thiazole synthesis.

Procedure: A mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) in ethanol (2 mL) is stirred at 70°C for 1 hour.[1][2] Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration and dried to afford Ethyl 2-aminothiazole-4-carboxylate.[1][2]

Step 2: C5-Nitration of Ethyl 2-aminothiazole-4-carboxylate

This step introduces a nitro group at the 5-position of the thiazole ring. The direct nitration of 2-aminothiazole has been reported to be a potentially hazardous exothermic reaction, thus careful control of the reaction conditions is crucial.[3]

Procedure: Ethyl 2-aminothiazole-4-carboxylate is added to a solution of concentrated sulfuric acid, maintaining the temperature below 30°C. A nitrating mixture (a solution of nitric acid in sulfuric acid) is then added dropwise while vigorously stirring and maintaining the low temperature.[3] The reaction mixture is stirred for a specified time at low temperature and then carefully poured onto crushed ice. The precipitated product, Ethyl 2-amino-5-nitrothiazole-4-carboxylate, is collected by filtration, washed with cold water until neutral, and dried. The 5-nitro group is known to be essential for the biological activity of some related thiazole compounds.[4]

Step 3: Reduction of Ethyl 2-amino-5-nitrothiazole-4-carboxylate

The nitro group at the C5 position is reduced to an amino group in this step. Standard reduction methods are generally applicable for this transformation.

Procedure: To a solution of Ethyl 2-amino-5-nitrothiazole-4-carboxylate in a suitable solvent (e.g., ethanol, acetic acid), a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in the presence of an acid, is added.[5] The reaction mixture is stirred, typically at an elevated temperature, until the reduction is complete. The reaction is then cooled, and the pH is adjusted with a base to precipitate the product. The crude Ethyl 2,5-diaminothiazole-4-carboxylate is collected by filtration, washed with water, and can be purified by recrystallization.

Step 4: Selective Sandmeyer Bromination of Ethyl 2,5-diaminothiazole-4-carboxylate

The final step involves the selective conversion of the 2-amino group to a bromo group via a Sandmeyer reaction. The 2-amino group of the thiazole ring is generally more susceptible to diazotization than the 5-amino group.

Procedure: Ethyl 2,5-diaminothiazole-4-carboxylate is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid.[6] The reaction mixture is stirred and allowed to warm to room temperature. The product, this compound, precipitates from the solution and is collected by filtration, washed with water, and purified by recrystallization.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis pathway. Please note that yields are indicative and may vary based on experimental conditions and scale.

| Step | Starting Material(s) | Key Reagents | Product | Typical Yield (%) |

| 1 | Ethyl bromopyruvate, Thiourea | Ethanol | Ethyl 2-aminothiazole-4-carboxylate | ~99%[2] |

| 2 | Ethyl 2-aminothiazole-4-carboxylate | Conc. H₂SO₄, HNO₃ | Ethyl 2-amino-5-nitrothiazole-4-carboxylate | Not reported |

| 3 | Ethyl 2-amino-5-nitrothiazole-4-carboxylate | SnCl₂/HCl or Fe/HCl | Ethyl 2,5-diaminothiazole-4-carboxylate | Not reported |

| 4 | Ethyl 2,5-diaminothiazole-4-carboxylate | NaNO₂, CuBr, HBr | This compound | Not reported |

Logical Workflow Diagram

The following diagram illustrates the logical flow of the experimental work.

References

- 1. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL - Google Patents [patents.google.com]

- 4. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-amino-2-bromothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-2-bromothiazole-4-carboxylate is a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. Thiazole rings are key pharmacophores found in numerous biologically active compounds. A thorough understanding of the physicochemical properties of this compound is essential for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation characteristics. This technical guide provides a summary of the currently available physicochemical data for this compound and details the standard experimental protocols for the determination of key physicochemical parameters. Due to a lack of specific experimental data in the public domain for this particular molecule, this guide presents generalized methodologies that are widely accepted in the field.

Chemical Identity

| Identifier | Value |

| IUPAC Name | Ethyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate |

| CAS Number | 1228281-54-6 |

| Molecular Formula | C₆H₇BrN₂O₂S |

| Molecular Weight | 251.10 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(N)SC(Br)=N1 |

| InChI Key | KKIJIGUQUMOZEO-UHFFFAOYSA-N |

Physicochemical Properties

A comprehensive search of scientific literature and chemical databases reveals limited experimentally determined quantitative physicochemical data for this compound. The table below summarizes the available information and indicates where data is currently unavailable.

| Property | Value | Citation |

| Physical Form | Solid | |

| Purity | 97% | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP (Octanol/Water Partition Coefficient) | Data not available | |

| Storage Conditions | 4°C, protect from light |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20°C/min) for a preliminary determination to find the approximate melting range.

-

Accurate Determination: The measurement is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C/min.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.

Solubility Determination

Solubility data is crucial for drug development, impacting formulation, dissolution, and bioavailability.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), ethanol, DMSO, and others.

-

Procedure: An excess amount of this compound is added to a known volume of the chosen solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L.

An In-depth Technical Guide to Ethyl 5-amino-2-bromothiazole-4-carboxylate

CAS Number: 1228281-54-6

This technical guide provides a comprehensive overview of Ethyl 5-amino-2-bromothiazole-4-carboxylate, a key intermediate in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, experimental protocols, and its role as a precursor in the development of kinase inhibitors.

Chemical Properties and Data

This compound is a heterocyclic building block with the molecular formula C₆H₇BrN₂O₂S. It is a solid at room temperature and requires storage at 2-8°C, protected from light.[1] The compound is classified as harmful and carries the GHS07 pictogram, with hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1228281-54-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₇BrN₂O₂S | [1][2][3] |

| Molecular Weight | 251.10 g/mol | [1][3] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [1][2] |

| Storage Conditions | 2-8°C, protect from light | [1][2] |

| InChI Code | 1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3 | [2] |

| InChI Key | KKIJIGUQUMOZEO-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)c1nc(Br)sc1N | [4] |

Table 2: Spectral Data

| Data Type | Results | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) 1.38 (t, 3H, J = 7.1 Hz), 4.37 (q, 2H, J = 7.1 Hz), 6.02 (s, 2H) | |

| LCMS (m/z) | [M+H]⁺ 253.1 |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the bromination of its precursor, ethyl 5-aminothiazole-4-carboxylate. The following protocol is adapted from established synthetic procedures.

Synthesis of this compound

This procedure details the bromination of ethyl 5-aminothiazole-4-carboxylate using N-Bromosuccinimide (NBS).

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve ethyl 5-aminothiazole-4-carboxylate (1.0 equivalent) in acetonitrile.

-

Addition of Brominating Agent: To the solution, add N-Bromosuccinimide (NBS) (1.2 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with a 5% aqueous solution of potassium carbonate (K₂CO₃) followed by brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 15% ethyl acetate in hexane) to yield the pure product.

Use in Amide Coupling Reactions

This compound is a valuable intermediate for the synthesis of more complex molecules, such as TNIK inhibitors, through amide coupling reactions.

Experimental Protocol (Example):

-

Acid Chloride Formation: In a separate flask, treat the desired carboxylic acid (e.g., p-anisic acid) with a chlorinating agent such as oxalyl chloride or thionyl chloride in an appropriate solvent (e.g., THF with a catalytic amount of DMF) to form the corresponding acid chloride.

-

Amide Coupling: Dissolve this compound (1.0 equivalent) in pyridine. To this solution, add the freshly prepared acid chloride (2.0 equivalents) dropwise at 0°C.

-

Reaction: Allow the reaction mixture to stir at room temperature for an extended period (e.g., 72 hours).

-

Work-up and Extraction: Dilute the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

-

Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Further purification can be achieved through column chromatography or recrystallization.

Applications in Drug Discovery: A Precursor to TNIK Inhibitors

This compound serves as a critical building block in the synthesis of inhibitors targeting Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.

The primary amino group and the bromine atom on the thiazole ring provide two reactive sites for further chemical modifications, allowing for the construction of a diverse library of potential TNIK inhibitors. The amino group can be acylated or alkylated, while the bromine atom can participate in palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl substituents.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the synthesis workflow and the relevant biological pathway.

Synthetic Workflow

Caption: Synthetic pathway for a TNIK inhibitor precursor.

TNIK in the Wnt Signaling Pathway

TNIK is a key downstream component of the canonical Wnt signaling pathway. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1α) and subsequently targeted for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin translocates to the nucleus, where it displaces the transcriptional repressor Groucho from TCF/LEF transcription factors. TNIK is then recruited to this complex and phosphorylates TCF4, leading to the transcriptional activation of Wnt target genes involved in cell proliferation, differentiation, and survival. The dysregulation of this pathway is a hallmark of many cancers.

Caption: Role of TNIK in the canonical Wnt signaling pathway.

References

- 1. WO2010064111A1 - Tnik inhibitor and the use - Google Patents [patents.google.com]

- 2. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]

- 3. TNIK - Wikipedia [en.wikipedia.org]

- 4. TNiK Is Required for Postsynaptic and Nuclear Signaling Pathways and Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Ethyl 5-amino-2-bromothiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-amino-2-bromothiazole-4-carboxylate, a key intermediate in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition and a documented synthetic route.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. The ¹H NMR and LCMS data are based on experimental findings, while the IR and ¹³C NMR data are predicted based on the analysis of its functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides characteristic signals for the ethyl ester and the amino group protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Reference |

| 1.38 | triplet | 7.1 | 3H | -CH₃ (ethyl) | [1] |

| 4.37 | quartet | 7.1 | 2H | -CH₂- (ethyl) | [1] |

| 6.02 | singlet | - | 2H | -NH₂ | [1] |

¹³C NMR Data (Predicted)

The predicted ¹³C NMR spectrum accounts for the carbon atoms of the thiazole ring, the ethyl carboxylate group, and the carbon bearing the bromine atom.

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -CH₃ (ethyl) |

| ~60 | -CH₂- (ethyl) |

| ~100 | C4-thiazole |

| ~140 | C2-thiazole |

| ~150 | C5-thiazole |

| ~165 | C=O (ester) |

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum is characterized by absorption bands corresponding to the N-H, C=O, and C-Br functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretching (amino group) |

| 1700-1680 | Strong | C=O stretching (ester) |

| 1620-1580 | Medium | N-H bending (amino group) |

| 1300-1200 | Strong | C-O stretching (ester) |

| 700-600 | Medium | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound.

| m/z | Ion | Notes | Reference |

| 251.1 / 253.1 | [M+H]⁺ | Shows characteristic M and M+2 peaks in approximately 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. | [1][2] |

Plausible Fragmentation Pattern:

Upon ionization, the molecule is expected to undergo fragmentation. Key fragmentation pathways could include the loss of the ethoxy group (-OC₂H₅) from the ester, cleavage of the ester group, and loss of a bromine radical.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

The synthesis involves the bromination of an aminothiazole precursor.[1]

Materials:

-

Ethyl 5-aminothiazole-4-carboxylate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Ethyl acetate (EtOAc)

-

5% aqueous Potassium Carbonate (K₂CO₃) solution

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Dissolve Ethyl 5-aminothiazole-4-carboxylate in acetonitrile.

-

Add N-Bromosuccinimide to the solution and stir the mixture for 30 minutes.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with 5% aqueous potassium carbonate solution, followed by brine.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using 15% ethyl acetate in hexane as the eluent to obtain the final product.

NMR Spectroscopy

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Data Acquisition:

-

Acquire ¹H NMR spectra at 400 MHz.

-

Reference the chemical shifts to the residual solvent peak.

-

Process the data to determine chemical shifts, multiplicities, coupling constants, and integrations.

IR Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Sample Preparation (for solid sample):

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (LCMS)

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).

Data Acquisition:

-

Inject the sample into the LC system for separation.

-

Analyze the eluent using the mass spectrometer in positive ion mode.

-

Record the mass-to-charge ratio (m/z) of the resulting ions.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and spectroscopic analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for spectroscopic analysis.

References

commercial availability of "Ethyl 5-amino-2-bromothiazole-4-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-amino-2-bromothiazole-4-carboxylate, a key intermediate in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, synthesis protocols, and its emerging role in the development of novel therapeutics.

Commercial Availability and Supplier Information

This compound (CAS No: 1228281-54-6) is readily available from a range of commercial suppliers. This accessibility makes it a practical starting material for various research and development projects. The compound is typically offered in research-grade purities, often exceeding 97%.

Below is a summary of representative commercial suppliers and their typical product specifications. Pricing is subject to change and should be confirmed with the respective vendors.

| Supplier | Product Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | CIAH987EC728 | ≥97% | Custom |

| Ivy Fine Chemicals | - | - | 100mg, 250mg, 1g, Bulk |

| ChemScene | CS-16368 | 98.59% | 50mg, 100mg, 250mg, 500mg, 1g |

| BLD Pharm | BD119468 | 97% | 1g, 5g, 25g |

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 1228281-54-6 |

| Molecular Formula | C₆H₇BrN₂O₂S |

| Molecular Weight | 251.10 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Storage Conditions | 4°C, protect from light |

| InChI Key | KKIJIGUQUMOZEO-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of its precursor, ethyl 5-aminothiazole-4-carboxylate. The following protocol is based on procedures outlined in patent literature, providing a reliable method for its laboratory-scale preparation.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Ethyl 5-aminothiazole-4-carboxylate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

5% aqueous Potassium Carbonate (K₂CO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethyl 5-aminothiazole-4-carboxylate (1.0 equivalent) in acetonitrile.

-

Add N-Bromosuccinimide (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with a 5% aqueous solution of potassium carbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, if necessary.

Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a versatile building block for the synthesis of a variety of biologically active molecules.

Kinase Inhibitors

This compound is a key intermediate in the synthesis of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. The 2-aminothiazole core can be elaborated to target the ATP-binding site of various kinases. For instance, derivatives of this compound have been explored in the development of inhibitors for Traf2- and Nck-interacting kinase (TNIK), a target in colorectal cancer.[1]

Antimicrobial Agents

The 2-aminothiazole moiety is also a component of compounds with potent antimicrobial activity. Research has shown that derivatives of this scaffold can be effective against a range of pathogens. While specific studies on the direct antimicrobial activity of this compound are limited, its role as a precursor for more complex antimicrobial compounds is well-established.

Anti-inflammatory and Other Therapeutic Areas

The versatility of the 2-aminothiazole ring extends to the development of anti-inflammatory, anticonvulsant, and antihypertensive agents. The functional groups on this compound (the amino, bromo, and ester moieties) provide multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for screening in various therapeutic areas.

Drug discovery applications of the core compound.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its utility in the synthesis of kinase inhibitors and other biologically active molecules makes it a compound of high interest to researchers in medicinal chemistry. The straightforward synthesis and the potential for diverse chemical modifications underscore its importance as a valuable tool in the quest for novel therapeutics.

References

A Technical Guide to Core Starting Materials for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of essential starting materials used in the synthesis of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and drug development. We will explore the reactivity and application of these core structures, present quantitative data in structured tables, detail key experimental protocols, and visualize synthetic pathways to facilitate understanding and application in a research setting.

1,3-Dicarbonyl Compounds: The Versatile Precursors

1,3-Dicarbonyl compounds, also known as β-dicarbonyls, are among the most versatile and widely used starting materials in heterocyclic chemistry.[1][2][3] Their utility stems from the acidity of the central methylene protons and the presence of two electrophilic carbonyl centers, allowing them to react with a variety of dinucleophiles to form a wide range of heterocycles.[1][3] Key examples include acetylacetone, ethyl acetoacetate, and malonic esters.[4]

A classic and straightforward method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[5][6][7][8] The reaction is typically catalyzed by an acid and is valued for its efficiency and high yields.[9][10]

The mechanism begins with the condensation of hydrazine with one of the carbonyl groups to form a hydrazone intermediate.[6][10] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.[6] When unsymmetrical 1,3-dicarbonyls are used, the reaction can produce a mixture of two regioisomers.[6][11]

References

- 1. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]

- 2. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Dicarbonyl - Wikipedia [en.wikipedia.org]

- 5. name-reaction.com [name-reaction.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. mdpi.com [mdpi.com]

In-Depth Technical Guide: Crystal Structure Analysis of Bromothiazole Derivatives

Disclaimer: A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific crystal structure analysis for "Ethyl 5-amino-2-bromothiazole-4-carboxylate". To fulfill the request for an in-depth technical guide, this document presents a detailed analysis of a closely related and structurally significant compound, 2,4-Diacetyl-5-bromothiazole , based on published crystallographic data. This information serves as a representative example of the experimental protocols and data presentation expected in the crystallographic analysis of substituted bromothiazole compounds.

Introduction

Substituted thiazoles are a critical class of heterocyclic compounds in medicinal chemistry and drug development, forming the core scaffold of numerous pharmaceuticals. Their biological activity is intrinsically linked to their three-dimensional structure and intermolecular interactions. X-ray crystallography provides the most definitive method for elucidating the solid-state structure of these molecules, offering precise insights into bond lengths, bond angles, and packing arrangements within the crystal lattice. This guide details the crystallographic analysis of 2,4-Diacetyl-5-bromothiazole, a substituted bromothiazole, to illustrate the key experimental and analytical procedures.

Physicochemical Properties

A summary of the key physicochemical properties of the related compound, 2,4-Diacetyl-5-bromothiazole, is presented below.

| Property | Value |

| Molecular Formula | C₇H₆BrNO₂S |

| Molecular Weight | 248.09 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

Crystallographic Data and Structure Refinement

The following table summarizes the key crystallographic data and refinement parameters for 2,4-Diacetyl-5-bromothiazole.[1]

| Parameter | Value |

| Crystal Data | |

| Empirical formula | C₇H₆BrNO₂S |

| Formula weight | 248.09 |

| Temperature | 93(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 4.040(2) Å, α = 96.191(17)° |

| b = 8.254(5) Å, β = 93.865(16)° | |

| c = 13.208(8) Å, γ = 94.067(11)° | |

| Volume | 433.8(4) ų |

| Z | 2 |

| Calculated density | 1.892 Mg/m³ |

| Absorption coefficient | 5.556 mm⁻¹ |

| F(000) | 244 |

| Data Collection | |

| Crystal size | 0.15 x 0.10 x 0.05 mm |

| Theta range for data collection | 3.93 to 25.00° |

| Index ranges | -4<=h<=4, -9<=k<=9, -15<=l<=15 |

| Reflections collected | 6521 |

| Independent reflections | 1573 [R(int) = 0.0940] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1573 / 0 / 118 |

| Goodness-of-fit on F² | 1.030 |

| Final R indices [I>2sigma(I)] | R1 = 0.0543, wR2 = 0.1367 |

| R indices (all data) | R1 = 0.0564, wR2 = 0.1374 |

| Largest diff. peak and hole | 1.944 and -1.351 e.Å⁻³ |

Experimental Protocols

Synthesis and Crystallization

The synthesis of 2,4-Diacetyl-5-bromothiazole is achieved through the bromination of 2,4-diacetylthiazole. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent such as ethanol.

X-ray Data Collection

A suitable single crystal is mounted on a diffractometer. Data for 2,4-Diacetyl-5-bromothiazole was collected at a low temperature (93 K) to minimize thermal vibrations. The diffractometer is equipped with a Mo Kα radiation source (λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Molecular and Crystal Structure Description

The crystal structure of 2,4-Diacetyl-5-bromothiazole reveals a planar thiazole ring. The molecule exhibits intramolecular halogen bonding between the bromine atom and the oxygen of the acetyl group at the 4-position. In the crystal lattice, molecules are linked by intermolecular halogen bonds involving the bromine atom and the oxygen of the acetyl group at the 2-position of an adjacent molecule, forming chains.

Visualizations

Experimental Workflow for Crystal Structure Analysis

Caption: Workflow for single-crystal X-ray analysis.

Intermolecular Interactions in the Crystal Lattice

Caption: Halogen bonding between adjacent molecules.

Conclusion

While the specific crystal structure of "this compound" remains to be determined and reported in the public domain, the analysis of the closely related compound, 2,4-Diacetyl-5-bromothiazole, provides a valuable framework for understanding the structural characteristics of this class of molecules. The detailed experimental protocols and the nature of the crystallographic data presented herein serve as a comprehensive guide for researchers and scientists engaged in the structural elucidation of novel thiazole derivatives for drug discovery and development. The presence of halogen bonding in the example structure highlights the importance of such interactions in the solid-state packing of brominated organic molecules.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Amino Group on the Thiazole Ring

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, including the anticancer agents Dasatinib and Alpelisib.[1] Its widespread use stems from its versatile biological activities and the synthetic tractability of the thiazole ring.[2][3][4][5] A key handle for molecular modification is the exocyclic 2-amino group. Derivatization at this position is a primary strategy for modulating the pharmacological properties of these compounds, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[4][6] This guide provides a comprehensive overview of the reactivity of this amino group, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Core Reactivity and Electronic Properties

The reactivity of the 2-aminothiazole moiety is governed by the electronic interplay between the exocyclic amino group and the thiazole ring. The amino group is a strong electron-donating group, which increases the electron density of the heterocyclic system through resonance. This has several consequences:

-

Nucleophilicity: The exocyclic nitrogen atom is nucleophilic and readily reacts with a variety of electrophiles.

-

Basicity: The endocyclic nitrogen at position 3 is the primary site of protonation. The pKa of 2-aminothiazole is approximately 5.36, making it a weak base.[7][8]

-

Tautomerism: 2-Aminothiazole can exist in two tautomeric forms: the amino form and the imino form. While the amino form is generally considered the major tautomer in solution, the imino form can participate in certain reactions, such as alkylation.[9]

Caption: Tautomeric forms of 2-aminothiazole.

Key Reactions of the 2-Amino Group

The nucleophilic character of the amino group allows for a wide range of derivatization reactions.

The reaction of 2-aminothiazoles with acyl halides, anhydrides, or sulfonyl chlorides is one of the most common modifications, yielding stable amide and sulfonamide derivatives, respectively. These reactions typically proceed in high yields and are fundamental for building complex molecules in drug discovery programs.[2][3][4][10]

Caption: General experimental workflow for N-acylation.

Alkylation of 2-aminothiazole can be complex, as it can occur on the exocyclic amino nitrogen or the endocyclic ring nitrogen. The outcome is often dependent on the reaction conditions. Alkylation in the presence of a strong base like lithium amide tends to favor substitution on the exocyclic nitrogen, yielding N,N-disubstituted-2-aminothiazoles.[9] In the absence of such a condensing agent, alkylation may proceed on the endocyclic nitrogen of the imine tautomer, leading to 2-imino-3-substituted-thiazolines.[9]

The primary amino group of 2-aminothiazole can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[11] These diazonium intermediates are highly valuable as they can be subsequently replaced by a variety of nucleophiles. The copper(I)-catalyzed substitution of the diazonium group is known as the Sandmeyer reaction, providing a powerful method to introduce halides (Cl, Br) or a cyano group onto the C2 position of the thiazole ring.[12][13][14]

Caption: Pathway for the conversion of 2-aminothiazole to 2-halothiazoles.

While the amino group itself is not typically a direct participant in cross-coupling, its derivatization is key to many advanced synthetic strategies. For instance, after converting the amino group to a halide via the Sandmeyer reaction, the resulting 2-halothiazole can undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15][16] This enables the formation of C-C bonds and the introduction of aryl or vinyl substituents, a crucial step in building complex drug candidates. The electronic properties of the amino group (or its derivatives) on a halogenated thiazole can significantly influence the efficiency of these coupling reactions.[17]

Data Presentation: Comparative Summary of Reactions

The following tables summarize quantitative data for common derivatization strategies, offering a comparative overview of reaction conditions and yields.

Table 1: Acylation & Sulfonylation of 2-Aminothiazoles

| Reaction Type | Reagents | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acylation | 2-amino-4-phenylthiazole, Benzoyl chloride | Dry Pyridine | Not specified | High | [6] |

| Acylation | 2-aminothiazole, Acetyl chloride | Dry Acetone | Reflux, 2h | Not specified | [6] |

| Sulfonylation | 2-aminothiazole, Benzenesulfonyl chloride, Sodium acetate | Water | 80-85°C, 6h | 80% | [6] |

| Sulfonylation | 2-aminothiazole, 4-Methylbenzenesulfonyl chloride, Sodium acetate | Water | 80-85°C, 4h | 69% | [6] |

| Sulfonylation | 2-aminothiazole, 4-Nitrobenzenesulfonyl chloride, Sodium acetate | Water | 80-85°C, 4h | 75% |[6] |

Table 2: Halogenation via Sandmeyer-Type Reactions

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-aminothiazole | CuBr, n-butyl nitrite, acetonitrile | 60°C, 15 min | 2-bromothiazole | 46% | [12] |

| 2-aminothiazole | CuBr₂, n-butyl nitrite, acetonitrile | 40°C -> 25°C -> 65°C | 2,5-dibromothiazole | 79% | [12] |

| 4-(phenylethynyl)thiazol-2-amine | CuBr₂, acetonitrile | Room Temp, 10h | 5-bromo-4-(phenylethynyl)thiazol-2-amine | 94% |[12] |

Experimental Protocols

This protocol describes the synthesis of an N-acylated thiazole derivative using an acyl chloride.

-

Materials:

-

2-Aminothiazole derivative (1.0 eq)

-

Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

-

Anhydrous pyridine (as solvent and base)

-

Round-bottom flask, magnetic stirrer, ice bath

-

-

Procedure:

-

In a round-bottom flask, dissolve the 2-aminothiazole derivative (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

This protocol describes the conversion of a 2-aminothiazole to a 2-bromothiazole.

-

Materials:

-

2-Aminothiazole derivative (1.0 eq)

-

Copper(I) bromide (CuBr) (1.2 eq)

-

n-Butyl nitrite (1.2 eq)

-

Acetonitrile (solvent)

-

Reaction vial, magnetic stirrer, heating block

-

-

Procedure:

-

To a reaction vial, add the 2-aminothiazole derivative (1.0 eq) and CuBr (1.2 eq).

-

Add acetonitrile as the solvent.

-

To the stirred mixture, add n-butyl nitrite (1.2 eq).

-

Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 15-30 minutes). Vigorous evolution of nitrogen gas will be observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-bromothiazole.

-

This protocol outlines a general procedure for coupling an arylboronic acid with a bromo-substituted 2-aminothiazole.

-

Materials:

-

2-Amino-5-bromothiazole derivative (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

-

Schlenk flask or microwave vial

-

-

Procedure:

-

To a Schlenk flask, add the 2-amino-5-bromothiazole derivative (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3-5 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

-

Add the degassed anhydrous solvent via syringe.

-

Stir the reaction mixture at an elevated temperature (typically 80-110 °C) for 2-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-amino-5-arylthiazole.

-

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 2-Aminothiazol | 96-50-4 [m.chemicalbook.com]

- 8. 2-Aminothiazole | 96-50-4 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Diazotisation [organic-chemistry.org]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. Sandmeyer Reaction [organic-chemistry.org]

- 15. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Electrophilic Substitution on 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including approved drugs like Dasatinib and Alpelisib.[1] Its unique electronic properties make it a versatile starting point for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the principles and practices of electrophilic substitution on 2-aminothiazole derivatives, a key strategy for the functionalization of this important heterocycle.

Mechanism of Electrophilic Substitution

The 2-aminothiazole ring is an electron-rich system, making it susceptible to electrophilic attack. The amino group at the 2-position is a strong activating group, directing incoming electrophiles primarily to the 5-position, which is the most electron-rich and sterically accessible site. The reaction proceeds through a classical electrophilic aromatic substitution mechanism involving the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

The general mechanism involves three key steps:

-

Generation of the Electrophile: A strong electrophile (E+) is generated from the reacting species, often with the aid of a catalyst.

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the 2-aminothiazole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate. The positive charge is delocalized across the ring and the exocyclic amino group.

-

Deprotonation and Aromatization: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the thiazole ring.

Key Electrophilic Substitution Reactions

Halogenation

Halogenation of 2-aminothiazole derivatives is a common and efficient method for introducing bromine, chlorine, or iodine atoms, typically at the 5-position. These halogenated intermediates are valuable precursors for further functionalization through cross-coupling reactions.

Quantitative Data on Halogenation of 2-Aminothiazole Derivatives

| 2-Aminothiazole Derivative | Reagent | Solvent | Temperature | Product | Yield (%) | Reference |

| 2-Amino-4-phenylethynylthiazole | CuBr₂ | Acetonitrile | Room Temp | 2-Amino-5-bromo-4-phenylethynylthiazole | 94 | [2] |

| 2-Amino-4-phenylethynylthiazole | CuCl₂ | Acetonitrile | Room Temp | 2-Amino-5-chloro-4-phenylethynylthiazole | 51 | [2] |

| 2-Amino-4-arylthiazole | Molecular Bromine | Acidic Conditions | - | 2-Amino-5-bromo-4-arylthiazole | - | [3] |

| 2-Amino-4-phenylthiazole | Iodine | - | - | 2-Amino-5-iodo-4-phenylthiazole | - | [4] |

Nitration

Nitration introduces a nitro group onto the 2-aminothiazole ring, which can serve as a precursor for an amino group or as an electron-withdrawing group to modulate the electronic properties of the molecule. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Quantitative Data on Nitration of 2-Aminothiazole Derivatives

| 2-Aminothiazole Derivative | Reagent | Solvent | Temperature | Product | Yield (%) | Reference |

| 2-Arylbenzothiazole | Cu(NO₃)₂·3H₂O | - | - | meta-Nitrated product | Good to Excellent | [5] |

| 2-Arylthiazole | Cu(NO₃)₂·3H₂O | - | - | meta-Nitrated product | Good to Excellent | [5] |

Sulfonation

Sulfonation of 2-aminothiazole derivatives introduces a sulfonic acid group, which can enhance water solubility and provide a handle for further derivatization. This reaction is often performed using sulfonyl chlorides in the presence of a base.

Quantitative Data on Sulfonylation of 2-Aminothiazole Derivatives

| 2-Aminothiazole Derivative | Reagent | Solvent | Base | Product | Yield (%) | Reference |

| 2-Aminothiazole | 4-Methoxybenzenesulfonyl chloride | Dichloromethane | Na₂CO₃ | N-(thiazol-2-yl)-4-methoxybenzenesulfonamide | 34 | [6] |

| 2-Aminothiazole | 4-Chlorobenzenesulfonyl chloride | Dichloromethane | Na₂CO₃ | N-(thiazol-2-yl)-4-chlorobenzenesulfonamide | 35 | [7] |

| 2-Aminothiazole | 4-Nitrobenzenesulfonyl chloride | Dichloromethane | Na₂CO₃ | N-(thiazol-2-yl)-4-nitrobenzenesulfonamide | 43 | [7] |

| 2-Aminothiazole | 4-Cyanobenzenesulfonyl chloride | Dichloromethane | Na₂CO₃ | N-(thiazol-2-yl)-4-cyanobenzenesulfonamide | 55 | [6] |

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the 2-aminothiazole ring, typically at the 5-position, to form ketones. This reaction usually requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acyl halide or anhydride as the acylating agent. The resulting ketones are versatile intermediates for the synthesis of more complex molecules.

Quantitative Data on Acylation of 2-Aminothiazole Derivatives

| 2-Aminothiazole Derivative | Reagent | Catalyst | Solvent | Product | Yield (%) | Reference |

| 2-Amino-4-phenylthiazole | Acyl halides | Pyridine | Dry Pyridine | N-acylated products | High | [3] |

| 2-Amino-5-(4-acetylphenylazo)-thiazole | Acetic anhydride | - | - | N-acetylated product | - | [8] |

| 2-Amino-5-(4-acetylphenylazo)-thiazole | Benzoyl chloride | Base | - | N-benzoylated product | - | [8] |

| 2-Amino-5-(4-acetylphenylazo)-thiazole | Chloroacetyl chloride | Base | - | N-chloroacetylated product | - | [8] |

Experimental Protocols

General Procedure for Regioselective Bromination at the 5-Position

This protocol is adapted from the halogenation of 2-amino-4-(phenylethynyl)-1,3-thiazole.[2]

Materials:

-

2-Aminothiazole derivative

-

Copper(II) bromide (CuBr₂)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Aqueous ammonia (0.1 M)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.

-

Stir the reaction mixture at room temperature for 10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with aqueous ammonia (0.1 M).

-

Separate the organic layer, dry over MgSO₄, and filter.

-

Evaporate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the 5-bromo-2-aminothiazole derivative.

General Procedure for N-Sulfonylation

This protocol is adapted from the synthesis of 2-aminothiazole sulfonamide derivatives.[7]

Materials:

-

2-Aminothiazole

-

Appropriate sulfonyl chloride

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, prepare a mixture of 2-aminothiazole (1.0 eq), the desired sulfonyl chloride (1.0 eq), and sodium carbonate (1.5 eq) in dichloromethane.

-

Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Add distilled water to the reaction mixture and extract with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography.

General Procedure for Friedel-Crafts Acylation

This is a general protocol for Friedel-Crafts acylation that can be adapted for 2-aminothiazole derivatives.[9][10]

Materials:

-

2-Aminothiazole derivative

-

Acyl chloride (e.g., acetyl chloride)

-

Aluminum chloride (AlCl₃)

-

Dry dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred, ice-cold solution of the 2-aminothiazole derivative (1.0 eq) and acetyl chloride (2.0-4.0 eq) in dry dichloromethane, add AlCl₃ (2.0-4.0 eq) portion-wise.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Quench the reaction by slowly adding it to a mixture of ice and 1 M aqueous HCl.

-

Extract the product with diethyl ether.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the resulting residue by column chromatography to yield the acylated product.

Applications in Drug Development

2-Aminothiazole derivatives are particularly prominent in the development of kinase inhibitors for cancer therapy.[11][12] The 2-aminothiazole core often serves as a hinge-binding motif, interacting with the ATP-binding site of various kinases.

Kinase Inhibition Signaling Pathway

Many 2-aminothiazole-based drugs, such as Dasatinib, function by inhibiting tyrosine kinases that are crucial for cancer cell proliferation and survival. The following diagram illustrates a simplified signaling pathway targeted by such inhibitors.

Drug Discovery Workflow

The development of new 2-aminothiazole-based drugs follows a structured workflow, from initial library synthesis to preclinical studies.

Conclusion

Electrophilic substitution is a powerful and versatile tool for the functionalization of 2-aminothiazole derivatives. The high reactivity and regioselectivity of these reactions, primarily at the 5-position, allow for the efficient synthesis of a wide range of analogs. This, coupled with the proven therapeutic potential of the 2-aminothiazole scaffold, makes the exploration of its electrophilic substitution chemistry a continuing and fruitful area of research in the quest for novel drug candidates. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. acs.figshare.com [acs.figshare.com]

- 6. excli.de [excli.de]

- 7. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Bromine in Thiazole Ring Reactivity

The thiazole ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and synthetic versatility make it a privileged structure in drug design. A key strategy for modulating the physicochemical and pharmacological properties of thiazole-based molecules is the introduction of substituents, with bromine serving as a particularly influential element.[3] Bromination not only alters the electronic nature and lipophilicity of the thiazole ring but also provides a versatile synthetic handle for further molecular elaboration through cross-coupling and substitution reactions.[3][4]

This technical guide explores the multifaceted role of bromine in thiazole ring reactivity, offering insights into its influence on synthetic transformations and biological activity.

Electronic Properties and Reactivity of the Thiazole Ring

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. Due to the delocalization of a lone pair of electrons from the sulfur atom, it possesses a 6π-electron aromatic system.[2] However, the electronegative nitrogen atom leads to an uneven distribution of electron density, deactivating the ring towards electrophilic attack compared to more electron-rich heterocycles like thiophene.[5][6]

-

Electrophilic Substitution : Pi-electron density calculations indicate that the C5 position is the most electron-rich and therefore the primary site for electrophilic substitution.[7][8][9] The C4 position is the next most likely site, while the C2 position is the most electron-deficient and susceptible to deprotonation by strong bases.[7][8]

-

Nucleophilic Substitution : The electron-deficient C2 position is the most susceptible to nucleophilic attack, especially when substituted with a good leaving group.[5][9]

Electrophilic Bromination of the Thiazole Ring

Direct bromination of the thiazole ring is a key method for introducing a bromine atom. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.

Regioselectivity

Consistent with the electronic properties of the ring, electrophilic bromination of unsubstituted thiazole preferentially occurs at the C5 position.[7][10] If the C5 position is already occupied, substitution may be directed to other available positions, though often requiring more forcing conditions.[7] The presence of electron-donating groups on the ring can facilitate the attack of electrophiles.[7] For instance, bromination of 2-aminothiazole readily yields 2-amino-5-bromothiazole.[11]

Data on Thiazole Bromination

The synthesis of various bromothiazoles can be achieved under different conditions, often involving reagents like elemental bromine (Br₂) or N-bromosuccinimide (NBS).[12]

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| 2-Aminothiazole | Bromine (Br₂) | Acetic Acid | 0°C to RT, 2h | 2-Amino-5-bromothiazole | 75 | [11] |

| 2-Methylthiazole | Bromine (Br₂) | - | 330°C | 2-Methyl-5-bromothiazole | ~4 | [13] |

| 5-Methylthiazole | Bromine (Br₂) | - | - | 2-Bromo-5-methylthiazole | Good | [13] |

| 2-Hydroxythiazole | Bromine (Br₂) | - | - | 2-Hydroxy-5-bromothiazole | - | [13] |

| Thiazole | Bromine (Br₂) | Vapour Phase | High Temp | 2-Bromothiazole & 2,5-Dibromothiazole | - | [5] |

Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole[11]

-

Dissolution : Dissolve 2-aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid in a suitable reaction vessel at 0°C.

-

Addition of Bromine : Slowly add bromine (408 μL, 8 mmol) dropwise to the solution while maintaining the temperature at 0°C.

-

Reaction : Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, adjust the pH to 7-8 using a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction : Extract the product with ethyl acetate (3 x 20 mL).

-

Washing : Combine the organic layers and wash with saturated saline solution.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography to yield 2-amino-5-bromothiazole (520 mg, 75% yield).

Visualization: Mechanism of Electrophilic Bromination

Caption: General mechanism of electrophilic bromination at the C5 position of the thiazole ring.

Reactivity of Bromothiazoles: A Gateway to Functionalization

The carbon-bromine bond in bromothiazoles is a key functional group that enables a wide array of subsequent transformations. Bromine's role as a good leaving group is central to its utility in modern organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are generally unreactive towards nucleophilic substitution, the electron-withdrawing nature of the thiazole ring system can facilitate SNAr reactions, particularly for halogens at the C2 position.[14][15] The reaction proceeds through a Meisenheimer complex, which is stabilized by the heteroatoms in the ring.[14]

Bromine as a Leaving Group in Cross-Coupling Reactions

Bromothiazoles are exceptionally valuable building blocks in palladium-catalyzed cross-coupling reactions.[4][16] The C-Br bond readily undergoes oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds. This has become a cornerstone of drug discovery and materials science.[17][18]

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling : Forms C-C bonds using boronic acids or esters.

-

Stille Coupling : Forms C-C bonds using organostannanes.[17]

-

Sonogashira Coupling : Forms C-C bonds between terminal alkynes and aryl halides.[19]

-

Heck Coupling : Forms C-C bonds with alkenes.

-

Buchwald-Hartwig Amination : Forms C-N bonds with amines.[14]

Data on Cross-Coupling Reactions of Bromothiazoles

| Bromothiazole Substrate | Coupling Partner | Catalyst / Ligand | Base | Conditions | Product Type | Yield (%) | Reference |

| 2,4-Dibromothiazole | Alkyl/Aryl Zinc Halide | Pd(PPh₃)₄ | - | THF, 65°C | 2-Alkyl/Aryl-4-bromothiazole | 65-85 | [19] |

| 2,5-Dibromothiazole | Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene, 80-110°C | 2-Amino-5-bromothiazole derivative | - | [14] |

| 2-Bromo-5-iodothiazole | Organostannane | Pd(PPh₃)₄ | - | Toluene, 90°C | 5-Substituted-2-bromothiazole | - | [17] |

| 2-(4-bromophenyl)-benzothiazole | Thiol | CuI | K₂CO₃ | Acetonitrile, 80°C (Microwave) | C-S Coupled Product | Good-Excellent | [20] |

| 2-Bromobenzothiazole | Benzenethiol | Pd/CuAB | K₂CO₃ | Acetonitrile, 75°C (Microwave) | C-S Coupled Product | - | [21] |

Experimental Protocol: Buchwald-Hartwig Amination on 2,5-Dibromothiazole[14]

-

Inert Atmosphere Setup : In an argon-filled glovebox or under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq.) to a flame-dried Schlenk tube.

-

Solvent and Reagent Addition : Remove the tube from the glovebox (if used) and add anhydrous, degassed solvent (e.g., toluene) under argon. Add 2,5-dibromothiazole (1.0 eq.) followed by the desired amine (1.2 eq.) via syringe.

-

Reaction : Seal the Schlenk tube and place it in a preheated oil bath at a temperature ranging from 80°C to 110°C. Stir the reaction for 4-24 hours.

-

Monitoring : Monitor the reaction's progress by TLC or LC-MS.

-

Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate).

-

Filtration : Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Extraction and Drying : Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel.

Visualization: General Workflow for Cross-Coupling Reactions

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Influence of Bromine on Biological Activity

The introduction of a bromine atom onto a thiazole scaffold can profoundly impact its biological activity.[3] This stems from the alteration of key physicochemical properties that govern drug-target interactions.[3]

-

Lipophilicity : Bromine is a lipophilic atom. Its addition increases the overall lipophilicity of the molecule, which can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) properties.

-

Electronic Effects : As a halogen, bromine is electron-withdrawing via induction but can also participate in halogen bonding. This can alter the pKa of nearby functional groups and influence the molecule's ability to interact with biological targets through hydrogen bonds, dipole-dipole interactions, or halogen bonds.

-

Steric Profile : The size of the bromine atom can provide additional steric bulk, which may lead to improved binding selectivity for a specific target protein by occupying a hydrophobic pocket.

Quantitative Data on Biological Activity

The strategic placement of bromine has been shown to enhance the potency of thiazole derivatives across various therapeutic areas.

| Thiazole Derivative Class | Modification | Biological Activity | Quantitative Effect | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylthiazole analogues | p-Bromo substitution on phenyl ring | Antimicrobial | Essential for activity |[22][23] | | Phenylthiazole analogues | Dibromomethyl on thiazole moiety | Anti-flaviviral | Highest activity in series |[22] | | Thiazole-based compounds | Bromine substitution | Anticancer / Antimicrobial | Significant enhancement |[3] |

Visualization: Bromine's Impact on Drug Properties

Caption: Logical flow of how bromination impacts the properties and activity of thiazole derivatives.

Conclusion

Bromine plays a pivotal and versatile role in the chemistry of the thiazole ring. It serves as a directing group in electrophilic substitution, a reactive site for nucleophilic attack, and, most importantly, an exceptional leaving group for a vast range of powerful cross-coupling reactions. This synthetic utility allows for the late-stage functionalization and diversification of complex thiazole-containing molecules. Furthermore, the intrinsic properties of the bromine atom—its size, lipophilicity, and electronic influence—are strategically leveraged by medicinal chemists to fine-tune the pharmacological profiles of drug candidates, often leading to enhanced potency and selectivity. For researchers in drug development, a thorough understanding of the reactivity and influence of brominated thiazoles is indispensable for the rational design of novel therapeutics.

References

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 8. Thiazole - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 13. ias.ac.in [ias.ac.in]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. chemimpex.com [chemimpex.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

The Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This structural motif is a key component in a variety of clinically approved drugs and a plethora of investigational agents, demonstrating its importance as a "privileged structure" in drug design. This technical guide provides a comprehensive overview of the diverse biological potential of aminothiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a resource for researchers and drug development professionals by consolidating quantitative data, detailing experimental methodologies, and visualizing key molecular pathways.

Anticancer Activity of Aminothiazole Scaffolds

Aminothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the modulation of critical cellular processes such as cell cycle progression and apoptosis.[1]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer potency of aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cancer cell growth. A summary of the IC50 values for various aminothiazole derivatives against different cancer cell lines is presented in Table 1.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |

| Compound 28 | A549 (Lung) | 8.64 |

| HeLa (Cervical) | 6.05 | |

| HT29 (Colon) | 0.63 | |

| Karpas299 (Lymphoma) | 13.87 | |

| Compound 20 | H1299 (Lung) | 4.89 |

| SHG-44 (Glioma) | 4.03 | |

| TH-39 (15) | K562 (Leukemia) | 0.78 |

| Compound 27 | HeLa (Cervical) | 1.6 ± 0.8 |

| Compounds 23 and 24 | HepG2 (Liver) | 510 and 570 |

| PC12 (Pheochromocytoma) | 309 and 298 |

Table 1: In Vitro Anticancer Activity (IC50) of Selected Aminothiazole Derivatives.

Mechanisms of Anticancer Action

The anticancer effects of aminothiazole-containing compounds are frequently attributed to their ability to interfere with key signaling pathways that regulate cell survival and proliferation.

A primary mechanism by which aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade.

Many aminothiazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell growth and survival.[3] The PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, is a key target for some of these compounds.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Aminothiazole derivative stock solution (in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-